molecular formula C21H42ClN3O2 B14707295 1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride CAS No. 24312-02-5

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride

Cat. No.: B14707295
CAS No.: 24312-02-5
M. Wt: 404.0 g/mol
InChI Key: WLOYIYIIROOROO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and the cyclohexyl ester. The final step involves the addition of the dibutylaminoethyl group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can be compared with other piperazine derivatives, such as:

    1-Ethoxycarbonylpiperazine: Known for its use in organic synthesis and medicinal chemistry.

    1-Carbethoxypiperazine: Utilized in the development of pharmaceutical agents.

    Ethyl 1-piperazinecarboxylate: Employed in various chemical reactions and industrial applications.

Properties

CAS No.

24312-02-5

Molecular Formula

C21H42ClN3O2

Molecular Weight

404.0 g/mol

IUPAC Name

cyclohexyl 4-[2-(dibutylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C21H41N3O2.ClH/c1-3-5-12-22(13-6-4-2)14-15-23-16-18-24(19-17-23)21(25)26-20-10-8-7-9-11-20;/h20H,3-19H2,1-2H3;1H

InChI Key

WLOYIYIIROOROO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCN1CCN(CC1)C(=O)OC2CCCCC2.Cl

Origin of Product

United States

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